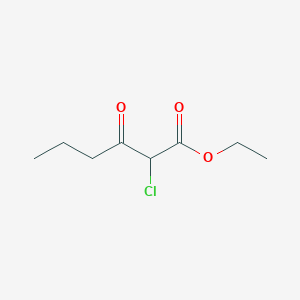

Ethyl 2-chloro-3-oxohexanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3/c1-3-5-6(10)7(9)8(11)12-4-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDSIUBFOLFVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465407 | |

| Record name | Ethyl 2-chloro-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67271-32-3 | |

| Record name | Ethyl 2-chloro-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-chloro-3-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for Ethyl 2 Chloro 3 Oxohexanoate

Conventional Halogenation Protocols for β-Keto Esters

Traditional methods for the synthesis of α-chloro-β-keto esters typically involve the direct electrophilic chlorination of a β-keto ester precursor. These protocols are widely used due to their straightforward nature and the availability of common chlorinating agents.

Direct α-Halogenation of Ethyl 3-Oxohexanoate (B1246410) utilizing Sulfuryl Chloride

A primary and conventional method for preparing Ethyl 2-chloro-3-oxohexanoate is the direct α-chlorination of its precursor, Ethyl 3-oxohexanoate. This transformation is commonly achieved using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. researchgate.netacs.org The reaction involves the selective substitution of the acidic α-hydrogen atom located between the two carbonyl groups with a chlorine atom.

The general reaction is as follows: Ethyl 3-oxohexanoate reacts with sulfuryl chloride, often in an inert solvent such as dichloromethane, to yield this compound along with sulfur dioxide and hydrogen chloride as byproducts. An efficient method involves the direct dichlorination of 1,3-dicarbonyls using an excess of sulfuryl chloride under solvent-free conditions to afford gem-dichloro compounds. researchgate.net

Mechanistic Considerations in α-Chlorination Reactions

The α-halogenation of ketones and β-keto esters can proceed through different mechanisms depending on the reaction conditions, primarily whether they are acidic or basic. wikipedia.org

Under acidic conditions, the reaction is catalyzed by the presence of an acid. The mechanism involves the following steps:

Protonation: The carbonyl oxygen of the ketone is protonated by the acid, which increases the acidity of the α-hydrogens. jove.com

Enolization: A base (such as the solvent or the conjugate base of the acid) removes an α-proton to form an enol intermediate. This tautomerization is typically the rate-determining step of the reaction. jove.com

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic chlorine source (e.g., Cl₂ or a polarized sulfuryl chloride molecule). jove.com

Deprotonation: The resulting protonated α-chloro ketone is deprotonated to yield the final product. jove.com

A key feature of acid-catalyzed halogenation is that the introduction of the first halogen atom deactivates the molecule towards further halogenation, making it easier to obtain a mono-halogenated product. wikipedia.orgjove.com This is because the electron-withdrawing halogen decreases the basicity of the carbonyl oxygen, making the initial protonation step less favorable for a second substitution. wikipedia.org

Optimization of Reaction Parameters for Enhanced Conversion and Selectivity

To maximize the yield of this compound and minimize side products, careful optimization of reaction parameters is essential. Key variables include the choice of solvent, temperature, stoichiometry, and reaction time.

| Parameter | Condition | Rationale / Effect on Outcome |

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Effective and common reagent for α-chlorination of active methylene (B1212753) compounds. acs.orgacs.org |

| Stoichiometry | ~1.0-1.1 equivalents of SO₂Cl₂ | Using a slight excess can drive the reaction to completion, but a large excess increases the risk of dichlorination. |

| Solvent | Inert solvents like Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), or Carbon Tetrachloride (CCl₄) | Prevents side reactions with the solvent and effectively dissolves the reactants. |

| Temperature | 0 °C to room temperature | The reaction is often initiated at a lower temperature to control its exothermic nature and then allowed to warm to room temperature to ensure completion. |

| Reaction Time | 1-4 hours | Monitored by techniques like TLC or GC to determine the point of maximum conversion of the starting material without significant byproduct formation. |

| Workup | Aqueous wash | Neutralizes and removes the acidic byproducts (HCl and SO₂). |

This is an interactive data table based on generalized procedures for α-chlorination.

Limitations and Challenges in Scalable Chemical Synthesis

While direct chlorination is a robust method, scaling the synthesis of this compound presents several challenges:

Formation of Byproducts: The most common side reaction is dichlorination, leading to the formation of Ethyl 2,2-dichloro-3-oxohexanoate. researchgate.net Over-chlorination can be difficult to control on a large scale where localized concentration and temperature gradients can occur.

Reagent Handling and Safety: Sulfuryl chloride is a corrosive and toxic liquid that reacts violently with water, releasing toxic gases (HCl and SO₂). Its use in large quantities requires specialized equipment and stringent safety protocols.

Exothermic Reaction: The reaction is exothermic, necessitating efficient heat management to prevent runaway reactions and control selectivity.

Purification: The crude product contains unreacted starting material, the desired mono-chlorinated product, and the di-chlorinated byproduct. Separating these compounds, which often have similar boiling points, can be challenging and may require fractional distillation or chromatography, adding to the cost and complexity of the process.

Waste Disposal: The reaction generates acidic byproducts (HCl and SO₂) that must be neutralized and disposed of in an environmentally responsible manner.

Advanced Synthetic Approaches to Related Chiral α-Halo-β-Keto Esters

Modern synthetic chemistry has increasingly focused on the development of asymmetric methods to produce enantiomerically pure compounds, which are crucial for the pharmaceutical industry. While this compound itself is achiral, advanced strategies have been developed for the enantioselective synthesis of related chiral α-halo-β-keto esters, which contain a stereocenter at the halogenated carbon.

Chemoenzymatic and Biocatalytic Strategies for Enantioselective Synthesis

Chemoenzymatic and biocatalytic methods have emerged as powerful tools for creating chiral molecules with high selectivity under mild conditions. nih.govalmacgroup.com These strategies leverage the inherent stereoselectivity of enzymes to control the formation of specific stereoisomers.

Organocatalytic Asymmetric Chlorination: Significant progress has been made in organocatalysis for the asymmetric α-chlorination of β-keto esters. Chiral catalysts, such as derivatives of Cinchona alkaloids, can facilitate the enantioselective addition of a chlorine atom. nih.govnih.govacs.org These catalysts function by forming a chiral ion pair or hydrogen-bonding network with the enolate of the β-keto ester, directing the attack of the electrophilic chlorine source (like N-chlorosuccinimide, NCS) to one face of the molecule. nih.govnih.gov This approach can achieve high yields and excellent enantioselectivities. acs.org

Biocatalytic Reductions: Another strategy involves the biocatalytic reduction of α-halo-β-keto esters. Carbonyl reductase (CRED) enzymes can reduce the ketone functionality to a hydroxyl group with high stereoselectivity, producing chiral α-halo-β-hydroxy esters. almacgroup.com These products are valuable building blocks in their own right. The use of recombinant biocatalysts as cell-free extracts is often preferred to increase volume efficiency and make these transformations commercially viable. almacgroup.com This enzymatic reduction is a key step in chemoenzymatic routes to complex chiral molecules. nih.gov

The following table summarizes selected advanced methodologies for the synthesis of related chiral compounds.

| Substrate | Method/Catalyst | Halogen Source | Product Type | Yield (%) | Enantiomeric Excess (ee %) |

| Cyclic β-Keto Ester | Chiral Spirooxazoline/Cu(OTf)₂ | NCS | α-Chloro-β-Keto Ester | High | up to 98% acs.org |

| Indanone Carboxylate Ester | Hybrid Amide-Based Cinchona Alkaloid | NCS | α-Chloro-β-Keto Ester | up to 99% nih.govacs.org | up to 97% nih.govacs.org |

| β-Keto Ester | Cinchona Alkaloid | Hypervalent Iodine-Based Reagent | α-Chloro-β-Keto Ester | Good | Good nih.gov |

| α-Halo Ketone | Recombinant Carbonyl Reductase (CRED) | N/A (Reduction) | α-Halo Alcohol | Good | High almacgroup.com |

This is an interactive data table summarizing data from various research findings on advanced synthetic approaches.

These advanced methods highlight the shift towards more sustainable and highly selective chemical syntheses, enabling access to optically active halogenated compounds that are difficult to produce via conventional means.

Development of Stereoselective Reduction Methods for Carbonyl Functionalities

The asymmetric reduction of the carbonyl group in α-halo-β-keto esters like this compound is a critical transformation for accessing optically pure halohydrins, which are versatile intermediates in the synthesis of various pharmaceuticals. While chemical methods exist, biocatalytic reductions using ketoreductases (KREDs) have gained significant traction due to their high stereoselectivity, mild reaction conditions, and environmental compatibility.

Ketoreductases, a class of oxidoreductase enzymes, catalyze the reduction of ketones to alcohols with the aid of a nicotinamide (B372718) cofactor, typically NADPH or NADH. The stereochemical outcome of the reduction is determined by the specific enzyme used, with different KREDs capable of producing either the (R)- or (S)-enantiomer of the corresponding alcohol. For instance, in the reduction of the related compound ethyl 4-chloro-3-oxobutanoate, various ketoreductases have been successfully employed to synthesize both (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate with high enantiomeric excess (ee).

A common strategy involves screening a panel of commercially available or proprietary ketoreductases to identify an enzyme with the desired stereoselectivity and activity towards the target substrate. For example, a study on the reduction of a series of α-fluoro-β-hydroxy esters demonstrated that by selecting the appropriate ketoreductase, either the syn- or anti-diastereomer could be obtained with high diastereomeric and enantiomeric excess. nih.gov This principle is directly applicable to this compound, where screening would likely identify KREDs capable of producing specific stereoisomers of ethyl 2-chloro-3-hydroxyhexanoate.

The following table illustrates the typical results obtained from screening different ketoreductases for the reduction of a generic α-chloro-β-keto ester, which would be analogous to the screening process for this compound.

| Ketoreductase (KRED) | Substrate | Product Stereoisomer | Conversion (%) | Enantiomeric Excess (ee %) |

| KRED-A | Ethyl 2-chloro-3-oxobutanoate | (S)-Ethyl 2-chloro-3-hydroxybutanoate | >99 | >99 |

| KRED-B | Ethyl 2-chloro-3-oxobutanoate | (R)-Ethyl 2-chloro-3-hydroxybutanoate | 98 | 99 |

| KRED-C | Ethyl 2-chloro-3-oxopentanoate | (S)-Ethyl 2-chloro-3-hydroxypentanoate | >99 | >99 |

| KRED-D | Ethyl 2-chloro-3-oxopentanoate | (R)-Ethyl 2-chloro-3-hydroxypentanoate | 95 | 98 |

This table is illustrative and based on typical results for analogous compounds. The specific performance of these enzymes on this compound would require experimental verification.

Investigation of Enzyme Engineering and Mutagenesis for Catalytic Improvement (e.g., Ketoreductases)

While wild-type ketoreductases can exhibit excellent stereoselectivity, their activity, stability, or substrate scope may not be optimal for industrial applications. Enzyme engineering and mutagenesis offer powerful tools to tailor the catalytic properties of KREDs to meet specific process requirements for the reduction of substrates like this compound.

Directed Evolution: This technique involves iterative rounds of random mutagenesis, screening, and selection to identify enzyme variants with improved properties. For example, a triple-mutant of the ketoreductase ChKRED20 was developed through error-prone PCR for the reduction of ethyl 4-chloro-3-oxobutanoate. nih.gov This engineered enzyme exhibited significantly enhanced thermostability, allowing the reaction to be performed at a higher temperature, which in turn increased the reaction rate. nih.gov

Site-Directed Mutagenesis: This approach involves making specific changes to the amino acid sequence of an enzyme based on a rational understanding of its structure and mechanism. By targeting amino acid residues in the active site, substrate-binding pocket, or cofactor-binding region, it is possible to modulate the enzyme's activity, stereoselectivity, and substrate specificity. For instance, structure-guided protein engineering of a ketoreductase from Sporobolomyces salmonicolor was employed to improve its performance in the reduction of methyl 8-chloro-6-oxooctanoate. rsc.org

Rational Design and Computational Modeling: Advances in computational chemistry and protein modeling allow for the rational design of enzyme variants with desired characteristics. Molecular docking and molecular dynamics simulations can predict how specific mutations will affect substrate binding and catalysis, guiding the experimental efforts. This strategy has been successfully used to enhance the activity and thermostability of ketoreductases for the synthesis of bulky atorvastatin (B1662188) precursors. acs.org

The table below presents examples of how enzyme engineering has been used to improve the performance of ketoreductases for the reduction of related α-chloro-β-keto esters. These strategies would be directly applicable to enhancing the biocatalytic production of chiral ethyl 2-chloro-3-hydroxyhexanoate.

| Wild-Type Enzyme | Engineered Variant (Mutations) | Target Substrate | Improvement |

| ChKRED20 | MC135 (Triple mutant) | Ethyl 4-chloro-3-oxobutanoate | Enhanced thermostability and activity at higher temperatures nih.gov |

| LbCR | LbCRM8 (Multiple mutations) | t-butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoate | 1944-fold increase in half-life and 3.2-fold improvement in catalytic efficiency acs.org |

| SsCR | Not specified | Methyl 8-chloro-6-oxooctanoate | Improved performance through structure-guided protein engineering rsc.org |

This table provides examples of enzyme engineering on analogous substrates, demonstrating the potential for improving the reduction of this compound.

Chemical Reactivity and Transformation Pathways of Ethyl 2 Chloro 3 Oxohexanoate

Nucleophilic Substitution Reactions at the α-Chloride Center

The chlorine atom at the α-position of ethyl 2-chloro-3-oxohexanoate is susceptible to nucleophilic displacement, providing a direct route to introduce a variety of functional groups at this position. A notable example is the reaction with substituted phenoxides.

In a study focused on the synthesis of clofibrate (B1669205) analogues, this compound was treated with sodium 4-chlorophenate or caesium 4-chlorophenate. thieme-connect.com The nucleophilic displacement of the chloride by the 4-chlorophenate anion resulted in the formation of ethyl 2-(4-chlorophenoxy)-3-oxohexanoate. thieme-connect.com The choice of the counter-ion (sodium versus caesium) was found to influence the reaction conditions and work-up procedure. While the use of sodium 4-chlorophenate was effective, employing caesium 4-chlorophenate allowed the reaction to proceed at a lower temperature (50 °C) in the absence of a solvent, simplifying the isolation of the desired product. thieme-connect.com

Reactivity of the Keto-Ester Moiety in Condensation and Addition Reactions

The keto-ester functionality of this compound is a hub of reactivity, participating in various condensation and addition reactions, particularly with nitrogen-containing nucleophiles, to generate heterocyclic scaffolds.

A significant application is in the Hantzsch thiazole (B1198619) synthesis. The reaction of this compound with thiourea (B124793) in acetonitrile (B52724) at approximately 80 °C leads to the formation of ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate. google.com This transformation involves the initial reaction of the thiourea with the α-chloro ketone, followed by cyclization and dehydration to yield the substituted thiazole ring. google.com

Furthermore, the reactivity of the carbonyl group is demonstrated in its reaction with hydrazine (B178648) derivatives. Treatment of this compound with methyl hydrazinecarboxylate has been utilized in the synthesis of azoalkenes. rsc.org This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further transformation to yield methyl (E)-2-((E)-1-ethoxy-1-oxohex-2-en-3-yl)diazene-1-carboxylate. rsc.org

Reduction Strategies for the Carbonyl Group and Enantioselective Access to Hydroxy Esters

The reduction of the carbonyl group in β-keto esters is a fundamental transformation for accessing valuable β-hydroxy esters. In the context of derivatives of this compound, this reduction has been explored to create compounds with multiple stereocenters.

Following the nucleophilic substitution of the α-chloride with 4-chlorophenoxy, the resulting ethyl 2-(4-chlorophenoxy)-3-oxohexanoate can be reduced to the corresponding hydroxy ester. The reduction of the keto group using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at 0 °C proceeds in high chemical yield to afford ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate. thieme-connect.com This reduction creates a new stereocenter at the C-3 position, leading to the formation of diastereomers. The diastereomeric excess (d.e.) of this reaction is dependent on the nature of the substituent at the α-position. thieme-connect.com

Derivatization Studies to Generate Diverse Chemical Scaffolds

The strategic modification of this compound has been a key approach to generating a variety of chemical structures with potential biological applications. These derivatization studies primarily leverage the reactivity of the α-chloro and keto-ester functionalities.

Conversion to Phenoxy-Substituted Oxoalkanoates

A significant derivatization pathway for this compound is its conversion to phenoxy-substituted α-oxoalkanoates. This is achieved through a nucleophilic substitution reaction at the α-carbon.

The synthesis of ethyl 2-(4-chlorophenoxy)-3-oxohexanoate is a prime example of this conversion. The reaction involves the displacement of the chloride ion by 4-chlorophenate. The conditions for this reaction can be varied, with the use of different phenoxide salts and solvent systems to optimize the yield and ease of product isolation. thieme-connect.com The resulting phenoxy-substituted oxoalkanoates are valuable precursors for further transformations, such as the reduction of the keto group to access hydroxy esters. thieme-connect.com

| Reactant | Reagent | Product | Yield |

| This compound | Sodium 4-chlorophenate | Ethyl 2-(4-chlorophenoxy)-3-oxohexanoate | Fair to good |

| This compound | Caesium 4-chlorophenate | Ethyl 2-(4-chlorophenoxy)-3-oxohexanoate | Good |

Exploration of α-Hydroxylation Processes of β-Oxoesters

While specific studies on the α-hydroxylation of this compound are not extensively documented, the α-hydroxylation of β-ketoesters is a well-established transformation for the synthesis of α-hydroxy-β-ketoesters. These methods generally involve the reaction of an enol or enolate form of the β-ketoester with an electrophilic oxygen source.

Catalytic, enantioselective α-hydroxylation of β-ketoesters has been achieved using chiral transition-metal Lewis acids in the presence of oxidants like dimethyldioxirane (B1199080) or oxaziridines. For instance, a titanium complex has been shown to catalyze the hydroxylation of various β-ketoesters with high yields and enantioselectivities. Another approach involves the use of a dicationic palladium(II) catalyst with dimethyldioxirane as a "clean" oxidant, which also provides high enantioselectivities for both cyclic and acyclic β-ketoesters. These methodologies highlight a potential pathway for the α-hydroxylation of related substrates, although the influence of the α-chloro substituent in this compound on such reactions would require specific investigation.

Applications of Ethyl 2 Chloro 3 Oxohexanoate in Advanced Organic Synthesis

Strategic Building Block for Pharmaceutical Intermediates

The structural attributes of ethyl 2-chloro-3-oxohexanoate make it an ideal precursor for a variety of pharmaceutical intermediates. The presence of electrophilic carbon centers and the potential for enolate formation allow for a wide range of chemical transformations, leading to the synthesis of diverse and medicinally relevant scaffolds.

Role in the Synthesis of Clofibrate (B1669205) Analogues (Research Context)

This compound plays a crucial role as a key intermediate in the synthesis of analogues of Clofibrate, a lipid-lowering agent. Research has demonstrated a synthetic pathway that utilizes this compound and its derivatives to create novel compounds with potential therapeutic applications.

The synthesis commences with the chlorination of a parent β-keto ester, such as ethyl 3-oxohexanoate (B1246410), using sulfuryl chloride (SO₂Cl₂) to yield the corresponding ethyl 2-chloro-3-oxoalkanoate. researchgate.net This chlorinated intermediate is then subjected to a nucleophilic substitution reaction with sodium or caesium 4-chlorophenate. researchgate.net This step introduces the characteristic 4-chlorophenoxy moiety of Clofibrate onto the molecular scaffold, resulting in the formation of ethyl 2-(4-chlorophenoxy)-3-oxohexanoate. researchgate.net

Further functional group manipulation of this intermediate allows for the generation of a library of Clofibrate analogues. For instance, the ketone group can be reduced using sodium borohydride (B1222165) (NaBH₄) to afford the corresponding ethyl 2-(4-chlorophenoxy)-3-hydroxyalkanoates. researchgate.net This reduction can proceed with variable diastereoselectivity, offering a route to stereoisomers with potentially different biological activities. researchgate.net Although the newly synthesized analogues in one study did not exhibit significant PPARα activation, this research highlights the utility of this compound in accessing diverse molecular structures for biological screening. researchgate.net

Table 1: Synthesis of Clofibrate Analogues

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Ethyl 3-oxohexanoate | SO₂Cl₂ | This compound |

| 2 | This compound, Sodium 4-chlorophenate | - | Ethyl 2-(4-chlorophenoxy)-3-oxohexanoate |

| 3 | Ethyl 2-(4-chlorophenoxy)-3-oxohexanoate | NaBH₄ | Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate |

Contribution to Chiral Synthon Libraries for HMG-CoA Reductase Inhibitors (e.g., related statin precursors)

While direct large-scale industrial synthesis of statin precursors might favor other routes, this compound and related α-chloro-β-keto esters are valuable tools in the research and development of chiral synthons for HMG-CoA reductase inhibitors. The diastereoselective reduction of the ketone function in these molecules provides access to key chiral building blocks that are structurally analogous to the side chains of widely used statin drugs.

The reduction of the β-keto group in α-chloro-β-keto esters can be achieved with high stereocontrol using various chemical and biological methods. For example, the use of chiral reducing agents or enzymatic reductions, such as those employing Saccharomyces cerevisiae, can lead to the formation of chiral cis- and trans-β-hydroxy esters. lifechempharma.com These chiral hydroxy esters are valuable precursors for the construction of the stereochemically rich side chains of statins like atorvastatin (B1662188) and rosuvastatin. The ability to control the stereochemistry at two adjacent centers in a single step is a significant advantage in the synthesis of these complex molecules.

The resulting chiral 3-chloro-2-hydroxyalkanoates can be further elaborated through various synthetic transformations. documentsdelivered.com The chlorine atom can serve as a leaving group for the introduction of other functionalities, while the hydroxyl and ester groups provide handles for further modifications, ultimately leading to the desired statin side-chain precursors.

Table 2: Key Transformations for Chiral Synthon Development

| Transformation | Reagents/Conditions | Product Type | Relevance |

|---|---|---|---|

| Diastereoselective Reduction | Chiral reducing agents, Biocatalysts (e.g., yeast) | Chiral 3-chloro-2-hydroxyalkanoates | Access to key stereocenters in statin side chains |

| Nucleophilic Substitution | Various nucleophiles | Functionalized 2-hydroxyalkanoates | Introduction of diverse functionalities |

| Cyclization | Intramolecular reactions | Chiral epoxy alcohols | Versatile intermediates for further synthesis |

Development of Novel Drug-like Scaffolds through Derivatization

The reactivity of this compound allows for its derivatization into a variety of heterocyclic scaffolds, which are of significant interest in drug discovery due to their prevalence in many approved pharmaceuticals. One important class of heterocycles that can be synthesized from this precursor are pyridazinones.

The reaction of β-keto esters with hydrazine (B178648) hydrate (B1144303) is a well-established method for the synthesis of pyridazinone rings. ekb.egmdpi.com In the case of this compound, the presence of the chlorine atom at the α-position can influence the course of the reaction and the nature of the resulting products. The initial reaction likely involves the condensation of hydrazine with the ketone carbonyl group, followed by intramolecular cyclization and elimination of water and ethanol (B145695) to form the pyridazinone ring.

The resulting pyridazinone scaffold can be further functionalized at various positions, allowing for the creation of a library of diverse drug-like molecules. The chlorine atom, if retained in the final product, can serve as a handle for further modifications through nucleophilic aromatic substitution reactions. This versatility makes this compound a valuable starting material for the exploration of novel chemical space in the search for new therapeutic agents.

Utility in Agrochemical Intermediate Production

The chemical reactivity of this compound and its analogues, such as ethyl 2-chloroacetoacetate, suggests their potential utility as intermediates in the synthesis of certain agrochemicals. lifechempharma.com For instance, ethyl chloroacetate, a related compound, is used in the production of pesticides like sodium fluoroacetate. lifechempharma.com The presence of the reactive α-chloro-β-keto ester moiety in this compound makes it a candidate for the synthesis of various heterocyclic systems that are common in herbicidal and fungicidal compounds. While specific, large-scale applications in the agrochemical industry are not extensively documented in publicly available literature, the underlying chemistry points to its potential in this sector.

Mechanistic Probes in Fundamental Organic Reactions

This compound serves as an excellent model substrate for studying the mechanisms of various fundamental organic reactions. Its bifunctional nature, possessing two electrophilic centers (the carbonyl carbon of the ketone and the carbon bearing the chlorine atom), allows for the investigation of the factors that govern nucleophilic attack at these sites.

The reactivity of α-halogenated carbonyl compounds as electrophiles has been a subject of interest in mechanistic studies. nih.gov The presence of the electron-withdrawing ketone and ester groups enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic substitution. By systematically varying the nucleophile and reaction conditions, researchers can gain insights into the interplay between SN2 and carbonyl addition pathways.

Furthermore, the enolizable nature of the β-keto ester system allows for the study of enolate chemistry. The regioselectivity of enolate formation and subsequent reactions with electrophiles can be investigated. Computational and chemoassay-based studies on similar α,β-unsaturated carbonyl systems provide a framework for understanding the reactivity of compounds like this compound. nih.gov These studies help in elucidating reaction mechanisms, such as the preference for 1,4-addition versus direct carbonyl attack, and the influence of substituents on reactivity. nih.govnih.gov

Theoretical and Computational Investigations of Ethyl 2 Chloro 3 Oxohexanoate

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of ethyl 2-chloro-3-oxohexanoate. These studies provide a detailed picture of the electron distribution and the energies of molecular orbitals (MOs), which are fundamental to understanding the molecule's chemical behavior.

The presence of electron-withdrawing groups, the carbonyl (C=O) and the chlorine atom, significantly influences the electronic properties of the molecule. The chlorine atom, in particular, enhances the electrophilicity of the α-carbon, making it a primary site for nucleophilic attack. The carbonyl group further polarizes the C-Cl bond, increasing the reactivity of the α-carbon compared to corresponding alkyl halides.

Key reactivity descriptors derived from quantum chemical calculations can quantify the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the electrostatic potential map.

| Descriptor | Conceptual Meaning | Predicted Characteristics for this compound |

| HOMO Energy | Energy of the highest energy electrons; relates to the ability to donate electrons. | The HOMO is likely localized around the oxygen atoms of the carbonyl and ester groups, as well as the chlorine atom, indicating these as potential sites for electrophilic attack. |

| LUMO Energy | Energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons. | The LUMO is expected to be centered on the α-carbon and the carbonyl carbon, highlighting their electrophilic nature and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap suggests higher reactivity. | The presence of both electron-withdrawing and donating groups would result in a moderate HOMO-LUMO gap, indicative of a molecule that can participate in a variety of chemical reactions. |

| Electrostatic Potential (ESP) Map | Visual representation of the charge distribution on the molecule's surface. | The ESP map would show negative potential (red) around the carbonyl oxygen and positive potential (blue) around the α-carbon and the hydrogen atoms, visually confirming the sites for electrophilic and nucleophilic attack, respectively. |

These quantum chemical descriptors provide a foundational understanding of the intrinsic reactivity of this compound, guiding the prediction of its behavior in various chemical transformations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a vital tool for investigating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The study of transition states is crucial as they represent the highest energy point along the reaction coordinate and thus determine the reaction rate.

A key reaction of α-halo ketones is their susceptibility to nucleophilic substitution. up.ac.za DFT calculations can be employed to model the S(_N)2 reaction of this compound with various nucleophiles. These models can elucidate the geometry of the transition state and calculate the activation energy, providing a quantitative measure of the reaction's feasibility.

For instance, in a reaction with a generic nucleophile (Nu), the following parameters for the S(_N)2 transition state can be computationally determined:

| Parameter | Description | Expected Finding for this compound |

| Activation Energy (ΔE) | The energy barrier that must be overcome for the reaction to occur. | A relatively low activation energy is expected due to the electronic activation provided by the adjacent carbonyl group. |

| Transition State Geometry | The arrangement of atoms at the highest point of the energy barrier. | The geometry would likely show an elongated C-Cl bond and a partially formed C-Nu bond, with the nucleophile approaching the α-carbon from the backside relative to the chlorine atom. |

| Imaginary Frequency | A vibrational mode with a negative frequency, confirming the structure as a true transition state. | A single imaginary frequency corresponding to the C-Cl bond breaking and the C-Nu bond forming would be observed. |

Furthermore, the presence of the β-keto group opens up possibilities for other reactions, such as rearrangements and eliminations. libretexts.org Computational modeling can help to predict the competition between different reaction pathways by comparing their respective activation energies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to its acyclic nature and multiple rotatable bonds, this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations provide a method to explore the conformational landscape of the molecule over time, offering insights into its flexibility and the preferred shapes it adopts in different environments.

The conformational preferences of α-haloketones are influenced by a balance of steric and electronic effects. nih.gov In polar solvents, conformations that maximize the dipole moment may be favored.

| Dihedral Angle | Description | Predicted Low-Energy Conformations |

| O=C-C(_α)-Cl | Rotation around the bond between the carbonyl carbon and the α-carbon. | Gauche and anti-conformers are likely to be close in energy, with the gauche conformation potentially stabilized by hyperconjugative interactions between the C-Cl bond and the carbonyl π-system. |

| C(_α)-C(_β)-C(_γ)-C(_δ) | Rotation within the n-propyl group attached to the carbonyl. | Staggered conformations (anti and gauche) are expected to be favored over eclipsed conformations to minimize steric strain. |

| O-C-O-C | Rotation within the ethyl ester group. | The s-trans (or Z) conformation is generally preferred for esters due to reduced steric hindrance. |

MD simulations can also be used to study the intermolecular interactions between this compound and solvent molecules. In aqueous solution, for example, hydrogen bonding between water and the carbonyl oxygen would be a significant interaction influencing the molecule's solubility and conformational preferences.

Ligand-Enzyme Docking Studies for Biocatalytic Transformations

The biocatalytic reduction of α-chloro-β-keto esters to the corresponding α-chloro-β-hydroxy esters is a reaction of significant synthetic importance, often accomplished with high stereoselectivity using ketoreductases (KREDs). nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to the active site of a protein, such as a KRED.

Docking studies can provide valuable insights into the molecular basis of enzyme stereoselectivity. By placing the substrate into the enzyme's active site, it is possible to analyze the interactions that favor one stereochemical outcome over another. Key interactions include hydrogen bonds, hydrophobic interactions, and steric clashes.

For the reduction of this compound by a hypothetical ketoreductase, a docking study might reveal the following:

| Interaction Type | Potential Interacting Residues in Enzyme Active Site | Implication for Stereoselectivity |

| Hydrogen Bonding | Serine, Threonine, or Tyrosine residues forming hydrogen bonds with the carbonyl oxygen of the substrate. | Orients the substrate in a specific manner for hydride delivery from the NADPH cofactor to either the Re or Si face of the carbonyl. |

| Hydrophobic Interactions | Leucine, Isoleucine, or Phenylalanine residues interacting with the alkyl chain of the substrate. | Helps to anchor the substrate within the active site, contributing to a specific binding mode. |

| Steric Hindrance | Bulky amino acid residues near one face of the carbonyl group. | Can block the approach of the hydride to one face of the carbonyl, thus favoring reduction from the opposite face and leading to a single enantiomeric product. |

By comparing the docking scores and binding poses that lead to the different possible stereoisomeric products, researchers can predict which stereoisomer an enzyme is likely to produce. These predictions can then be used to select the most suitable enzyme for a desired transformation or to guide protein engineering efforts to alter or improve the enzyme's natural selectivity.

Future Research Trajectories and Broader Impact of Ethyl 2 Chloro 3 Oxohexanoate Research

Innovations in Green Chemistry Approaches for Synthesis

The future synthesis of Ethyl 2-chloro-3-oxohexanoate will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Research in this area is expected to focus on several innovative approaches.

One promising avenue is the expanded use of microwave-assisted synthesis . Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and reduced side products in a fraction of the time required by conventional heating methods. niscpr.res.in Applying this technology to the synthesis of β-keto esters can significantly lower energy consumption. niscpr.res.inoatext.com Future work will likely involve optimizing microwave-assisted protocols for the chlorination of the precursor, Ethyl 3-oxohexanoate (B1246410), under solvent-free conditions. niscpr.res.inresearchgate.net

Furthermore, there is a trend towards replacing hazardous reagents with safer alternatives. For instance, traditional chlorination methods can involve toxic chemicals. Future methodologies may focus on replacing reagents like sulfuryl chloride with solid, easier-to-handle chlorinating agents like N-chlorosuccinimide (NCS) in catalytic systems, thereby improving safety and simplifying purification processes. acs.org The development of processes that minimize waste streams, such as those described for related chloro-esters where byproducts are minimized, will be a critical goal. google.com

Exploration of New Catalytic Systems for Enantio- and Diastereoselective Transformations

This compound contains a stereocenter at the C2 position, and its subsequent reduction can create a second stereocenter at the C3 position. The ability to control the stereochemistry of these centers is crucial for applications in medicinal chemistry and the synthesis of complex molecules. Future research will focus on discovering and refining catalytic systems that can achieve high levels of enantio- and diastereoselectivity.

Organocatalysis represents a major frontier. Chiral organocatalysts, such as hybrid amide-based Cinchona alkaloids, have proven effective in the enantioselective α-chlorination of β-keto esters with high yields (up to 99%) and excellent enantiomeric excess (up to 97% ee). acs.orgnih.gov Future work will likely explore new classes of organocatalysts that are cheaper, more robust, and capable of operating at lower catalyst loadings, making the process more economically viable for large-scale synthesis. acs.org

Biocatalysis offers another powerful tool for stereoselective transformations. Ketoreductases (KREDs) have been successfully used in the dynamic reductive kinetic resolution of aryl α-chloro β-keto esters, yielding chiral anti-α-chloro-β-hydroxy esters with exceptional diastereoselectivity (>99:1 dr) and enantioselectivity (>99% ee). rsc.org Research in this area will aim to identify or engineer novel reductases from various microorganisms that are specifically tailored for the stereoselective reduction of the ketone in this compound, allowing access to all four possible stereoisomers of the corresponding chlorohydrin. rsc.orgresearchgate.net

Finally, chiral Lewis acid catalysis continues to be an area of active investigation. Systems using copper(II) triflate combined with newly developed chiral ligands, such as spirooxazolines, have enabled the highly enantioselective chlorination of β-keto esters. acs.org The exploration of other metal-ligand combinations could lead to catalysts with improved reactivity and selectivity for substrates like this compound, providing a versatile toolkit for asymmetric synthesis.

| Catalytic Approach | Catalyst Type | Transformation | Key Advantages | Reference |

|---|---|---|---|---|

| Organocatalysis | Cinchona Alkaloid Derivatives | Enantioselective α-chlorination | Metal-free, high enantioselectivity (up to 97% ee) | acs.orgnih.gov |

| Biocatalysis | Ketoreductases (KREDs) | Diastereo- and enantioselective reduction | Extremely high selectivity (>99% ee, >99:1 dr), green conditions (aqueous media) | rsc.org |

| Lewis Acid Catalysis | Cu(OTf)₂ / Chiral Spirooxazoline Ligand | Enantioselective α-chlorination | High enantioselectivity (up to 98% ee), tolerance of various functional groups | acs.org |

Expansion into Materials Science and Polymer Chemistry Applications

While direct applications of this compound in materials science are not yet established, its unique chemical structure suggests significant potential for future exploration. The presence of a reactive chlorine atom, two carbonyl groups, and an ester moiety makes it a candidate for use as a functional monomer or a polymer modifier.

A primary research trajectory involves its potential use as a specialty monomer . The chlorine atom can serve as a site for nucleophilic substitution, allowing the molecule to be grafted onto existing polymer backbones to introduce new functionalities. For instance, attaching this moiety could alter a polymer's solubility, thermal stability, or adhesive properties. While research has focused on fluorinated β-keto esters for creating polymers with high chemical resistance, the chlorinated analogue could be investigated for properties such as flame retardancy. mdpi.com

Furthermore, the α-chloro ester group could potentially function as an initiator or a chain transfer agent in controlled radical polymerization (CRP) techniques. This would allow for the synthesis of well-defined polymers with controlled molecular weights and architectures. The ester and ketone functionalities could then be further modified post-polymerization to create complex, functional materials for applications in coatings, electronics, or biomedical devices.

Another avenue of exploration is in the synthesis of coordination polymers and metal-organic frameworks (MOFs) . The β-keto ester portion of the molecule is an excellent chelating agent for metal ions. By designing reactions where this compound or its derivatives act as organic linkers, it may be possible to construct novel porous materials. The chlorine atom would provide a reactive handle within the framework that could be used for post-synthetic modification, enabling the tuning of the material's properties for applications in gas storage, catalysis, or chemical sensing.

Interdisciplinary Collaborations in Medicinal Chemistry and Chemical Biology (Focus on synthetic methodology, not biological activity or clinical trials)

The structural motifs within this compound make it a highly valuable building block for creating complex molecules, positioning it as a key subject for interdisciplinary collaborations focused on synthetic methodology.

In medicinal chemistry , the 1,3-dicarbonyl unit is a cornerstone for the synthesis of a vast array of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals. sigmaaldrich.comresearchgate.neteurjchem.com Collaborations will focus on using this compound as a versatile starting material to develop new, efficient synthetic routes to libraries of novel heterocycles. eurjchem.com The presence of the chlorine atom provides an additional reactive site for diversification, allowing chemists to rapidly generate a wide range of analogues for structure-activity relationship (SAR) studies. Its utility as a precursor for compounds like δ-amino-β-ketoesters, which can be used to build novel spiropiperidine scaffolds, highlights its potential for exploring new areas of chemical space. researchgate.net

In the field of chemical biology , the α-chloro ketone functionality is of particular interest. This group can act as a reactive electrophile capable of forming covalent bonds with nucleophilic residues (such as cysteine) in proteins. nih.gov This opens up the possibility of developing this compound derivatives as covalent chemical probes . nih.govescholarship.org Through collaboration, synthetic chemists can design and create probes where the core structure is attached to reporter tags (like fluorophores or biotin) via the ester or propyl chain. Chemical biologists could then use these tools to selectively label and identify protein targets in complex biological systems, helping to elucidate biological pathways or validate new drug targets. sigmaaldrich.com The development of synthetic methods to create these bespoke molecular tools will be a key area of future research.

| Field | Synthetic Application of this compound | Research Goal | Key Functional Group(s) |

|---|---|---|---|

| Medicinal Chemistry | Precursor for heterocyclic libraries | Rapid generation of diverse molecular scaffolds for drug discovery | β-Keto ester |

| Medicinal Chemistry | Building block for complex natural product synthesis | Efficient construction of stereochemically rich molecules | α-Chloro-β-keto ester |

| Chemical Biology | Scaffold for covalent chemical probes | Target identification and validation in biological systems | α-Chloro ketone |

| Chemical Biology | Development of activity-based protein profiling (ABPP) reagents | Studying enzyme function and inhibition | α-Chloro ketone |

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-chloro-3-oxohexanoate in laboratory settings?

this compound can be synthesized via chain elongation of precursor esters using enolate chemistry. For example, lithium enolates of tert-butyl acetate have been employed for 2-carbon extensions, though instability during distillation may necessitate alternative approaches. A scalable method involves activating (3S)-3,4-(isopropylidenedioxy)butanoic acid with N,N'-carbonyldiimidazole (CDI), followed by reaction with magnesium bis(ethyl acetoacetate) to yield the ethyl ester variant, which is more stable under distillation . Researchers should compare yields and purity across methods, prioritizing solvent compatibility and intermediate stability.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Key techniques include:

- NMR Spectroscopy : To verify the ester carbonyl (δ ~170 ppm), ketone (δ ~200 ppm), and chlorine-substituted carbon environments.

- GC-MS : For assessing purity and detecting volatile byproducts.

- IR Spectroscopy : To confirm carbonyl stretches (~1740 cm⁻¹ for ester, ~1700 cm⁻¹ for ketone).

- Elemental Analysis : To validate the molecular formula (C₈H₁₁ClO₃). Consistency in chemical naming and adherence to SI units (e.g., ppm, cm⁻¹) is critical for reproducibility .

Q. How can researchers mitigate safety risks when handling chlorinated intermediates during synthesis?

Use spark-proof tools and explosion-proof equipment to prevent ignition of volatile solvents. Personal protective equipment (PPE) such as impermeable gloves, sealed goggles, and flame-resistant lab coats is essential. In case of exposure, follow OSHA-compliant protocols: rinse skin/eyes immediately with water, use carbon dioxide or dry chemical extinguishers for fires, and ensure proper ventilation to avoid vapor accumulation .

Advanced Research Questions

Q. How can stereoselective hydrogenation of this compound derivatives be optimized?

Catalytic hydrogenation using chiral Ru(II) or Rh(I) complexes with phosphine ligands (e.g., BINAP) influences syn/anti diastereomer ratios. For instance, Ru[(R)-Tol-BINAP]Cl₂ with AcONa in nonpolar solvents achieves high syn-selectivity (syn/anti = 2.3) at substrate/catalyst ratios of 1000:1. Solvent polarity inversely affects Ru vs. Rh catalyst activity; polar solvents favor Rh-mediated pathways. Researchers should screen ligand-solvent combinations and monitor enantiomeric excess via chiral HPLC .

Q. How should discrepancies in catalytic hydrogenation outcomes be addressed?

Contradictions in diastereomer ratios often arise from uncontrolled variables:

- Solvent Polarity : Polar solvents (e.g., THF) may deactivate Ru catalysts, while enhancing Rh performance.

- Substrate Chirality : Ensure precursor chirality (e.g., from malic acid) does not inadvertently bias results.

- Catalyst Loading : Low catalyst/substrate ratios (<1:500) can reduce turnover, leading to incomplete conversion. Statistical tools (e.g., ANOVA) should be applied to isolate significant variables, with triplicate trials to confirm reproducibility .

Q. What strategies improve purification of this compound from complex reaction mixtures?

Distillation under reduced pressure (e.g., 0.1–1 mmHg) is effective for the ethyl ester due to its lower decomposition risk compared to tert-butyl analogs. For thermally sensitive batches, column chromatography with silica gel and ethyl acetate/hexane gradients can separate chlorinated byproducts. Monitor fractions via TLC (Rf ~0.4 in 30% EtOAc/hexane) and validate purity through melting point analysis (if crystalline) or NMR .

Methodological Considerations

Q. How should researchers design experiments to study the reactivity of the β-keto ester moiety?

- Kinetic Studies : Use stopped-flow NMR to track enolization rates under varying pH conditions.

- Cross-Coupling Reactions : Screen Pd catalysts (e.g., Pd(OAc)₂) for α-alkylation with organozinc reagents.

- Stability Tests : Expose the compound to humid environments to assess hydrolysis susceptibility (monitor via IR for ester degradation). Document all conditions (temperature, solvent, catalyst) and apply statistical validation (e.g., t-tests for rate comparisons) .

Q. What computational methods support the mechanistic analysis of this compound reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for hydrogenation or enolate formation. Compare computed activation energies with experimental kinetic data to validate mechanisms. Software like Gaussian or ORCA is recommended, with visualization tools (e.g., VMD) for orbital interaction maps .

Data Analysis and Reporting

Q. How should conflicting spectral data (e.g., NMR splitting patterns) be resolved?

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Dynamic Effects : Consider temperature-dependent NMR to detect conformational exchange broadening.

- Reference Standards : Compare with spectra of analogous compounds (e.g., ethyl acetoacetate derivatives) .

Q. What frameworks ensure rigorous reporting of synthetic yields and stereochemical outcomes?

Adhere to IUPAC guidelines for reporting:

- Yield : Calculate as (actual/theoretical) × 100, with theoretical yield based on limiting reagent.

- Stereochemistry : Use Cahn-Ingold-Prelog priorities and specify syn/anti descriptors.

- Error Margins : Include ± values for triplicate measurements and disclose outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.